Cas no 100462-54-2 (4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-6-(3-methyl-2-buten-1-yl)-)

4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-6-(3-methyl-2-buten-1-yl)- structure
100462-54-2 structure
Productnaam:4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-6-(3-methyl-2-buten-1-yl)-
CAS-nummer:100462-54-2
MF:C25H24O6
MW:420.454467773438
CID:197679
PubChem ID:5481235

4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-6-(3-methyl-2-buten-1-yl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-6-(3-methyl-2-buten-1-yl)-
    • Angustone B
    • 5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)-6-(3-methylbut-2-enyl)chromen-4-one
    • LMPK12050322
    • 5,7,2'-Trihydroxy-6-prenyl-6'',6''-dimethylpyrano[2'',3'':4',3']isoflavone
    • CHEMBL4064421
    • 5,7-dihydroxy-3-(5-hydroxy-2,2-dimethyl-chromen-6-yl)-6-(3-methylbut-2-enyl)chromen-4-one
    • 5,5',7-Trihydroxy-2',2'-dimethyl-6-(3-methylbut-2-en-1-yl)-2'H,4H-[3,6'-bichromen]-4-one
    • DTXSID80143303
    • CHEBI:178569
    • 100462-54-2
    • 5,7,5'-Trihydroxy-2',2'-dimethyl-6-(3-methyl-but-2-enyl)-2'H-[3,6']bi[1-benzopyranyl]-4-one
    • 5,7,5'-Trihydroxy-2',2'-dimethyl-6-(3-methyl-but-2-enyl)-2'H-(3,6')bi(1-benzopyranyl)-4-one
    • Inchi: InChI=1S/C25H24O6/c1-13(2)5-6-15-18(26)11-20-21(23(15)28)24(29)17(12-30-20)14-7-8-19-16(22(14)27)9-10-25(3,4)31-19/h5,7-12,26-28H,6H2,1-4H3
    • InChI-sleutel: QQUXNFZAFOMGTQ-UHFFFAOYSA-N
    • LACHT: C/C(=C/CC1C(O)=CC2=C(C(C(C3C=CC4OC(C=CC=4C=3O)(C)C)=CO2)=O)C=1O)/C

Berekende eigenschappen

  • Exacte massa: 420.15732
  • Monoisotopische massa: 420.157289
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 3
  • Complexiteit: 792
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 96.2
  • XLogP3: 5.5

Experimentele eigenschappen

  • Dichtheid: 1.314
  • Kookpunt: 630.7°Cat760mmHg
  • Vlampunt: 216.9°C
  • Brekindex: 1.644
  • PSA: 96.22
  • LogboekP: 5.26970
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